molecular formula C30H28BNO2 B14782337 3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole

3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole

Cat. No.: B14782337
M. Wt: 445.4 g/mol
InChI Key: PVUFOXNWDGZVSN-UHFFFAOYSA-N
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Description

3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a phenyl group, a carbazole core, and a boronic ester group. It is primarily used in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-phenylcarbazole-3-boronic acid pinacol ester and a suitable aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in the formation of new carbon-carbon bonds.

Scientific Research Applications

3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group allows for efficient cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly valuable in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole-3-boronic Acid Pinacol Ester: Similar in structure but lacks the additional phenyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a carbazole core.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a different aromatic system and functional groups.

Uniqueness

3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole is unique due to its combination of a carbazole core, phenyl group, and boronic ester group. This combination imparts distinct chemical properties, making it highly valuable in organic synthesis and materials science .

Properties

Molecular Formula

C30H28BNO2

Molecular Weight

445.4 g/mol

IUPAC Name

3-phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)25-15-9-11-17-28(25)32-26-16-10-8-14-23(26)24-20-22(18-19-27(24)32)21-12-6-5-7-13-21/h5-20H,1-4H3

InChI Key

PVUFOXNWDGZVSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C63

Origin of Product

United States

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